6-Cyanohexylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- There is limited research exploring 6-CHZBr as a zincating agent for the formation of carbon-zinc bonds. Its potential lies in its ability to introduce a zinc functional group while maintaining good solubility in organic solvents due to the presence of the cyanohexyl chain [].

- Studies suggest that 6-CHZBr can be effective in zincation reactions with various organic electrophiles, including aldehydes, ketones, and certain unsaturated carbon-carbon bonds [].

Current Limitations and Future Research Directions

- Research on 6-CHZBr is in its early stages, and a more comprehensive understanding of its reactivity and selectivity profile is required.

- Further studies are needed to explore its efficiency compared to other established zincating reagents and identify optimal reaction conditions for different substrates [].

- Investigations into the chemoselectivity of 6-CHZBr, its compatibility with various functional groups, and its potential for stereoselective zincation could pave the way for its broader application in organic synthesis [].

6-Cyanohexylzinc bromide is an organozinc compound characterized by the presence of a cyano group attached to a hexyl chain, coordinated with zinc and bromine. This compound plays a significant role in organic synthesis, particularly in carbon-carbon bond formation reactions. Organometallic compounds, such as 6-cyanohexylzinc bromide, are notable for their reactivity and utility in various chemical transformations due to the nucleophilic nature of the zinc center.

- Nucleophilic Addition: This compound can act as a nucleophile in reactions with electrophiles, such as carbonyl compounds, leading to the formation of alcohols after subsequent hydrolysis.

- Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it couples with aryl halides to form biaryl compounds.

- Blaise Reaction: The compound can also engage in the Blaise reaction, where it reacts with nitriles to yield β-keto esters or β-enamino esters, demonstrating its versatility in synthetic pathways .

6-Cyanohexylzinc bromide can be synthesized using several methods:

- Direct Reaction: It can be prepared by reacting hexyl bromide with zinc in the presence of a suitable solvent (e.g., tetrahydrofuran) under inert conditions.

- Transmetalation: Another method involves transmetalation from a pre-formed organozinc reagent using a cyano-containing compound.

- Reformatsky Reaction: This reaction involves the addition of a zinc reagent to an α-halo ester followed by reaction with a nitrile to yield 6-cyanohexylzinc bromide .

6-Cyanohexylzinc bromide finds applications primarily in organic synthesis:

- Synthetic Intermediates: It serves as an intermediate for synthesizing complex organic molecules.

- Pharmaceutical Chemistry: Its ability to facilitate carbon-carbon bond formation makes it valuable in drug discovery and development.

- Material Science: The compound may also be utilized in creating functional materials through polymerization processes.

Interaction studies involving 6-cyanohexylzinc bromide focus on its reactivity with various electrophiles and other organometallic species. Understanding these interactions is crucial for optimizing its use in synthetic methodologies. For example, studies on its behavior in cross-coupling reactions provide insights into reaction conditions that maximize yield and selectivity.

Several similar compounds exhibit comparable properties and applications within the realm of organozinc chemistry. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| 1-Hexylzinc bromide | Hexyl group with zinc | Commonly used for straightforward alkylation reactions. |

| 2-Cyanoethylzinc bromide | Ethyl group with cyano | Often used in reactions requiring shorter alkyl chains. |

| Benzylzinc bromide | Benzyl group with zinc | Important for aromatic coupling reactions; more stable than aliphatic counterparts. |

| Cyclohexylzinc bromide | Cyclohexane ring with zinc | Exhibits unique steric properties affecting reactivity. |

6-Cyanohexylzinc bromide stands out due to its cyano functionality, which enhances its reactivity compared to other alkylzinc reagents and allows for diverse synthetic applications not readily achievable with simpler organozinc compounds.

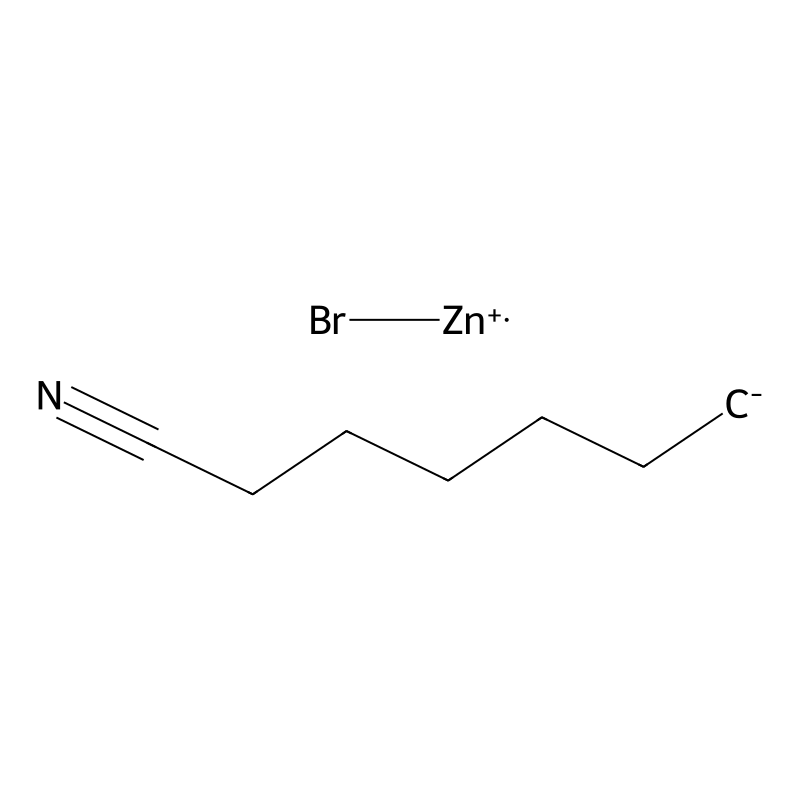

6-Cyanohexylzinc bromide is an organozinc compound characterized by the molecular formula C₇H₁₂BrNZn and a molecular weight of 255.47 grams per mole. The compound belongs to the heteroleptic class of organozinc reagents, featuring a zinc center bonded to both an organic substituent and a halide ligand. The linear formula NC(CH₂)₆ZnBr reflects the structure containing a six-carbon alkyl chain terminated with a nitrile functional group, directly bonded to zinc through the terminal carbon atom.

The chemical structure can be represented by the SMILES notation Br[Zn]CCCCCCC#N, indicating the bromide ligand attached to zinc, followed by the hexyl chain terminating in a cyano group. The compound is assigned the Chemical Abstracts Service registry number 312624-28-5 and the MDL number MFCD01316997. The InChI key YDXOVAJDARDUOR-UHFFFAOYSA-M provides a unique identifier for database searches and computational applications.

Table 1. Physical and Chemical Properties of 6-Cyanohexylzinc bromide

The compound exhibits typical organozinc characteristics including sensitivity to oxygen and moisture, requiring storage under inert atmosphere conditions. The density of 0.944 grams per milliliter at 25°C indicates a moderately dense liquid formulation when dissolved in tetrahydrofuran. The extremely low flash point of -17°C reflects the flammable nature of the tetrahydrofuran solvent system used in commercial formulations.

Historical Context in Organozinc Chemistry

The development of 6-cyanohexylzinc bromide builds upon nearly two centuries of organozinc chemistry, beginning with Edward Frankland's pioneering discovery in 1848. Frankland prepared the first organozinc compound, diethylzinc, by heating ethyl iodide in the presence of zinc metal, producing a volatile colorless liquid that spontaneously combusted upon contact with air. This groundbreaking work established organozinc compounds among the first organometallic species ever synthesized.

The historical significance of Frankland's discovery extends beyond the initial preparation of diethylzinc. In 1849, Frankland's investigations led to the formation of ethylzinc iodide and subsequently diethylzinc through thermally induced disproportionation reactions. These early organozinc halides, including ethylzinc iodide, represented the first main-group organometallic compounds, although Frankland did not initially recognize their true nature. The priority of Frankland's discovery was later disputed by Carl Löwig, but careful examination of publication dates and experimental records confirmed Frankland's precedence in organometallic chemistry.

The evolution from Frankland's simple dialkylzinc compounds to sophisticated reagents like 6-cyanohexylzinc bromide reflects the maturation of organozinc chemistry over more than 150 years. While early organozinc compounds were primarily curiosities due to their pyrophoric nature and limited synthetic utility, modern organozinc reagents have been developed with enhanced stability and specialized reactivity profiles. The incorporation of functional groups such as nitriles, exemplified by 6-cyanohexylzinc bromide, demonstrates the advancement from simple alkyl substituents to complex, multifunctional organic fragments.

Position in Modern Synthetic Methodology

6-Cyanohexylzinc bromide occupies a crucial position in contemporary synthetic methodology as a nucleophilic coupling partner in palladium-catalyzed Negishi cross-coupling reactions. The Negishi coupling, developed by Ei-ichi Negishi and recognized with the 2010 Nobel Prize in Chemistry, enables the formation of carbon-carbon bonds between organozinc compounds and organic halides or triflates under mild conditions. This transformation has become a cornerstone of modern organic synthesis due to its broad scope and functional group tolerance.

The compound serves as a versatile reactant for constructing carbon-carbon bonds through coupling with organic halides or triflates. Specifically, 6-cyanohexylzinc bromide can be employed in palladium-catalyzed coupling reactions with aryl bromides to synthesize cyanohexyl substituted aryl derivatives. This capability allows for the introduction of six-carbon nitrile-containing chains into aromatic systems, providing access to extended molecular frameworks with potential pharmaceutical and materials applications.

A notable synthetic application involves the preparation of methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate, which serves as a key intermediate in the synthesis of cyclic furfuryl ethers through Wittig rearrangement. This transformation demonstrates the utility of 6-cyanohexylzinc bromide in complex multi-step synthesis sequences where the nitrile functionality can be further elaborated or serve as a directing group for subsequent transformations.

The mechanistic pathway of Negishi coupling involving 6-cyanohexylzinc bromide follows the general scheme established for organozinc reagents. The catalytic cycle involves oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the organozinc reagent and reductive elimination to form the coupled product. The relatively low reactivity of organozinc compounds compared to organolithium or organomagnesium reagents allows for greater functional group tolerance while maintaining sufficient reactivity for efficient cross-coupling.

Recent developments in continuous flow synthesis have enhanced the practical utility of organozinc reagents including 6-cyanohexylzinc bromide. Continuous scalable synthesis methods have been developed that allow for the production of organozinc compounds with high yields and concentrations up to 2.0 M. These advances have addressed traditional limitations in organozinc chemistry related to handling difficulties and storage problems. Furthermore, continuous Negishi coupling reactions using organozinc reagents have been demonstrated at pilot scale with liquid throughputs up to 18 liters per hour.

6-Cyanohexylzinc bromide represents a valuable organozinc reagent with significant applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [1] [2]. The preparation of this compound requires careful consideration of synthetic methodology, reaction conditions, and quality control measures to ensure consistent product formation and purity.

Zinc Insertion Techniques

Direct Insertion to 6-Cyanohexyl Bromide

The most straightforward approach to 6-cyanohexylzinc bromide synthesis involves the direct insertion of metallic zinc into 6-bromohexanenitrile [3] [4]. This method represents the classical Frankland approach adapted for functionalized alkyl halides, where zinc metal undergoes oxidative addition to the carbon-bromine bond.

The general reaction proceeds according to the following scheme:

$$ \text{NC(CH}2\text{)}6\text{Br} + \text{Zn} \rightarrow \text{NC(CH}2\text{)}6\text{ZnBr} $$

The reaction typically requires anhydrous conditions and inert atmosphere protection to prevent oxidation of the zinc surface and hydrolysis of the organozinc product [5]. Commercial zinc powder with high purity (99.9%) is commonly employed, with particle sizes ranging from 150 to 325 mesh providing optimal surface area for reaction [3]. The reaction proceeds at room temperature over 24 hours, achieving conversions greater than 96% as determined by gas chromatographic analysis of quenched reaction aliquots [6].

Critical factors influencing reaction success include zinc surface activation, solvent selection, and exclusion of moisture and oxygen [5]. The zinc surface often requires pretreatment to remove oxide layers that inhibit organometallic bond formation. Standard activation procedures involve treatment with small quantities of 1,2-dibromoethane and trimethylsilyl chloride, which serve to etch the zinc surface and create reactive sites for halide insertion [3] [6].

Activated Zinc Methods

Enhanced zinc insertion rates can be achieved through various activation strategies that increase the surface reactivity of metallic zinc [7] [8]. The most widely employed activation protocol utilizes a combination of trimethylsilyl chloride (1 mol%) and 1,2-dibromoethane (5 mol%) to pretreat zinc powder before substrate addition [3] [6].

The activation mechanism involves surface etching by the halogenated compounds, which removes passivating oxide layers and exposes fresh zinc metal for organometallic bond formation [8] [9]. Fluorescence microscopy studies have revealed that trimethylsilyl chloride accelerates the oxidative addition step by lowering the activation barrier for carbon-halogen bond cleavage at the zinc surface [9].

Alternative activation approaches include the use of Rieke zinc, which is prepared by reduction of zinc chloride with lithium metal in the presence of naphthalene [10] [11]. Rieke zinc exhibits dramatically enhanced reactivity toward organic halides due to its high surface area and absence of oxide passivation [12] [10]. The preparation involves dissolution of lithium metal in tetrahydrofuran containing naphthalene, followed by dropwise addition of zinc chloride solution to generate finely divided zinc particles [11].

Recent mechanistic investigations have demonstrated that the enhanced reactivity of Rieke zinc arises primarily from residual lithium salts in the reaction medium rather than intrinsic properties of the zinc particles themselves [10]. This finding has important implications for rational design of zinc activation protocols and suggests that simple addition of lithium chloride to commercial zinc powder can achieve similar activation effects [10].

Transmetalation Approaches

Transmetalation provides an alternative synthetic route to 6-cyanohexylzinc bromide that offers advantages in terms of functional group tolerance and reaction predictability [13] [14]. This approach involves preparation of an organometallic precursor followed by metal exchange to generate the desired organozinc species.

The most common transmetalation protocol employs organolithium or Grignard reagents as starting materials, which undergo exchange with zinc chloride according to the following general scheme:

$$ 2\text{ RLi} + \text{ZnCl}2 \rightarrow \text{R}2\text{Zn} + 2\text{ LiCl} $$

$$ 2\text{ RMgX} + \text{ZnCl}2 \rightarrow \text{R}2\text{Zn} + 2\text{ MgXCl} $$

For 6-cyanohexylzinc bromide synthesis, the corresponding organolithium species can be generated by lithium-halogen exchange of 6-bromohexanenitrile with organolithium reagents, followed by transmetalation with zinc bromide [13]. This approach requires cryogenic temperatures (-78°C) to prevent decomposition of the organolithium intermediate and careful exclusion of protic solvents that would quench the reactive organometallic species.

Advanced transmetalation strategies have been developed that utilize transition metal catalysts to facilitate the metal exchange process [14] [15]. Cobalt-catalyzed transmetalation represents a particularly promising approach, where organocobalt intermediates undergo exchange with zinc chloride under mild conditions [14]. This method demonstrates excellent functional group tolerance and can accommodate sensitive substrates that would decompose under traditional organolithium or Grignard conditions.

Boron-zinc transmetalation has emerged as another valuable synthetic tool, particularly for aromatic substrates [16] [17]. This approach involves reaction of organoboron compounds with dimethylzinc or zinc chloride to generate organozinc products with high selectivity and functional group tolerance [16]. The transmetalation is facilitated by the presence of coordinating substituents that stabilize the transition state and accelerate the metal exchange process [17].

Quality Control and Purity Assessment

Rigorous quality control protocols are essential for ensuring consistent performance of 6-cyanohexylzinc bromide in synthetic applications [22] [23]. The primary analytical method for concentration determination involves iodometric titration, where the organozinc reagent is treated with excess iodine solution and the unreacted iodine is back-titrated with standard sodium thiosulfate [24] [25].

The titration reaction proceeds according to the following stoichiometry:

$$ \text{RZnBr} + \text{I}_2 \rightarrow \text{RI} + \text{ZnBrI} $$

This method provides accurate determination of active organozinc concentration with detection limits of approximately 0.01 molar [25]. Typical commercial specifications require concentrations between 0.45-0.55 molar for 0.5 molar nominal solutions [24].

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for structural confirmation and purity assessment [26] [27]. Proton nuclear magnetic resonance analysis can distinguish between different organozinc species and detect the presence of impurities or decomposition products [28]. The method is particularly valuable for identifying diorganozinc species that may form under certain reaction conditions [28] [10].

Gas chromatographic analysis provides detailed information about organic impurities and side products that may be present in the organozinc solution [29] [30]. Samples are typically quenched with aqueous ammonium chloride to convert the organozinc species to the corresponding alkane, which can then be analyzed by standard gas chromatographic methods [6] [29]. This approach enables detection of organic impurities at levels below 0.1% [27].

Mass spectrometric techniques offer high sensitivity for molecular identification and quantitative analysis [27]. Electrospray ionization mass spectrometry has proven particularly valuable for characterizing organozinc species in solution, enabling detection of various aggregation states and coordination complexes [27]. The method can provide molecular weight confirmation and detect trace impurities at the parts-per-million level.

Density measurement represents a simple but effective quality control parameter that correlates with solution concentration and purity [1]. Commercial specifications typically require densities between 0.940-0.950 grams per milliliter at 25°C for 0.5 molar solutions in tetrahydrofuran [1]. Deviations from this range may indicate concentration variations or the presence of impurities.

Water content analysis is critical for organozinc reagents due to their extreme sensitivity to hydrolysis [22]. Karl Fischer titration or gas chromatographic methods are employed to determine moisture levels, with specifications typically requiring less than 100 parts per million water content [1]. Higher water levels can lead to rapid decomposition of the organozinc reagent and formation of zinc hydroxide precipitates.

| Method | Parameter Measured | Typical Range | Detection Limit |

|---|---|---|---|

| Iodometric Titration | Active organozinc concentration | 0.45-0.55 M | 0.01 M |

| ¹H NMR Spectroscopy | Product structure and purity | >95% purity | 1% |

| Gas Chromatography | Organic impurities | <2% impurities | 0.1% |

| Mass Spectrometry | Molecular identity | Molecular ion confirmation | 10 ppm |

| Density Measurement | Solution density | 0.940-0.950 g/mL | 0.001 g/mL |

| Water Content Analysis | Moisture content | <100 ppm | 10 ppm |